Argentine

Description

Properties

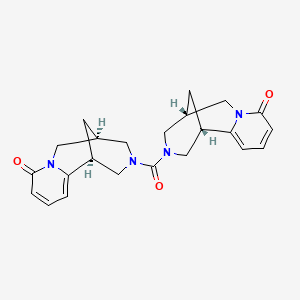

CAS No. |

37551-61-4 |

|---|---|

Molecular Formula |

C23H26N4O3 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(1S,9R)-11-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C23H26N4O3/c28-21-5-1-3-19-17-7-15(11-26(19)21)9-24(13-17)23(30)25-10-16-8-18(14-25)20-4-2-6-22(29)27(20)12-16/h1-6,15-18H,7-14H2/t15-,16-,17-,18-/m0/s1 |

InChI Key |

AILDTIZEPVHXBF-XSLAGTTESA-N |

SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)N4CC5CC(C4)C6=CC=CC(=O)N6C5 |

Isomeric SMILES |

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)N4C[C@@H]5C[C@@H](C4)C6=CC=CC(=O)N6C5 |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)N4CC5CC(C4)C6=CC=CC(=O)N6C5 |

Other CAS No. |

37551-61-4 |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of Argentine alkaloid?

Executive Summary: The term "Argentine alkaloid" is a general classification and does not refer to a specific chemical compound. This guide focuses on the physicochemical properties of L-Hyoscyamine, a prominent tropane alkaloid found in various plants of the Solanaceae family, which are native to or cultivated in Argentina, including species like Datura stramonium and Atropa belladonna.[1][2][3] Hyoscyamine is the levorotatory isomer of atropine and exhibits significant anticholinergic activity.[1][2][4] This document provides a comprehensive overview of its key physicochemical characteristics, detailed experimental protocols for their determination, and visual diagrams to illustrate its structure and analytical workflows.

Chemical and Physical Properties

Hyoscyamine is a white, crystalline powder, often appearing as silky, tetragonal needles when crystallized from alcohol.[1] It is known to be affected by light and heat and can be easily racemized to form atropine.[1]

The quantitative physicochemical properties of L-Hyoscyamine are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₁₇H₂₃NO₃ | [4][5] | |

| Molecular Weight | 289.37 g/mol | [4][5] | |

| Melting Point | 108.5 °C | [1][2][4][5][6] | |

| Boiling Point | 431.53 °C | Rough estimate | [5] |

| pKa | 9.7 | at 21 °C | [5][6] |

| Optical Rotation [α]D | -21.0° | at 20 °C in alcohol | [1] |

| Water Solubility | 3.56 g/L (3560 mg/L) | at 20 °C, pH 9.5 | [2][4] |

| 1 g in 281 mL | [1][6] | ||

| Solubility in Organic Solvents | Freely soluble in alcohol and chloroform. | [1][5][6] | |

| 1 g in 69 mL of ether | [1][6] | ||

| 1 g in 150 mL of benzene | [1][6] | ||

| LogS | -1.91 | [1][4] | |

| Appearance | White crystalline powder; Silky, tetragonal needles | [1] |

Spectroscopic analysis is crucial for the identification and quantification of hyoscyamine.

-

UV-Vis Spectroscopy: In methanol, hyoscyamine exhibits maximum absorption at wavelengths (λmax) of 252 nm, 258 nm, and 264 nm.[1][6]

-

Mass Spectrometry: Key mass spectral peaks for hyoscyamine have been identified at m/z values of 83, 94, 124, 140, and 289.[1]

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used for the structural elucidation and enantiomeric differentiation of hyoscyamine.[7][8][9][10]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard pharmacopeial methods and established scientific literature.

The melting range of a substance is a critical indicator of its purity. The USP <741> method provides a standardized procedure.[11][12][13]

Apparatus:

-

Melting range apparatus (e.g., oil bath or metal block).

-

Capillary tubes (0.8-1.2 mm internal diameter).

-

Calibrated thermometer or temperature sensor.

-

USP Melting Point Reference Standards for calibration.[11]

Procedure:

-

Sample Preparation: Gently pulverize the dry hyoscyamine sample to a fine powder.

-

Capillary Loading: Charge the capillary tube with the powdered sample to a height of 2-4 mm by tapping the tube on a hard surface.

-

Apparatus Setup: Place the charged capillary tube in the melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate. Within 10°C of the expected melting point (108.5°C), reduce the heating rate to approximately 1-2°C per minute.[14]

-

Observation: Record the temperature at which the substance is first observed to collapse or form a visible liquid (the lower limit of the range) and the temperature at which it is completely melted (the upper limit of the range).[11][12]

Solubility is a fundamental property influencing bioavailability and formulation.

Apparatus:

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Constant temperature bath or shaker.

-

pH meter.

-

Filtration apparatus (e.g., syringe filters).

-

Analytical instrument for quantification (e.g., HPLC-UV).

Procedure (Equilibrium Solubility Method):

-

Sample Preparation: Add an excess amount of hyoscyamine to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed container.

-

Equilibration: Agitate the mixture in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand, permitting the undissolved solid to settle. Filter an aliquot of the supernatant to remove any solid particles.

-

Quantification: Dilute the clear filtrate to an appropriate concentration and analyze it using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved hyoscyamine.[15][16]

-

Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

The pKa value is essential for understanding the ionization state of a drug at different physiological pH values.[17]

Apparatus:

-

UV-Vis spectrophotometer.

-

Matched quartz cuvettes.

-

pH meter.

-

Volumetric glassware.

Procedure:

-

Solution Preparation: Prepare a stock solution of hyoscyamine in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Spectral Measurement: For each buffer solution, add a small, constant volume of the hyoscyamine stock solution to a known volume of the buffer. Record the UV absorbance spectrum over the relevant wavelength range (e.g., 220-300 nm).[18][19][20]

-

Data Analysis: Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.

-

pKa Calculation: The pKa is the pH at which the concentrations of the ionized and un-ionized forms are equal. This can be determined from the midpoint of the resulting sigmoidal curve. The Henderson-Hasselbalch equation can be applied for precise calculation.[17][21]

Visualizations

Diagrams created using Graphviz provide clear visual representations of the chemical structure and experimental workflows.

Caption: Chemical Structure of L-Hyoscyamine.

Caption: Experimental Workflow for Melting Point Determination.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 4. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 101-31-5,L-Hyoscyamine | lookchem [lookchem.com]

- 6. Hyoscyamine [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomeric differentiation of atropine/hyoscyamine by (13) C NMR spectroscopy and its application to Datura stramonium extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Hyoscyamine(101-31-5) 1H NMR [m.chemicalbook.com]

- 10. HYOSCYAMINE HYDROCHLORIDE(5934-50-9) 1H NMR [m.chemicalbook.com]

- 11. uspbpep.com [uspbpep.com]

- 12. â©741⪠Melting Range or Temperature [doi.usp.org]

- 13. scribd.com [scribd.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]

- 16. Determination of atropine (hyoscyamine) sulfate in commercial products by liquid chromatography with UV absorbance and fluorescence detection: multilaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ishigirl.tripod.com [ishigirl.tripod.com]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. pharmaguru.co [pharmaguru.co]

- 21. ijper.org [ijper.org]

Unveiling the Pharmacopeia of Argentina: A Technical Guide to the Natural Sources and Isolation of Bioactive Compounds

A Note on Terminology: The term "Argentine" in the context of natural products typically refers to the geographical origin of a compound rather than a specific chemical entity. This guide provides an in-depth exploration of notable bioactive compounds isolated from the rich and diverse flora of Argentina, offering insights into their natural sources, isolation methodologies, and biological activities for researchers, scientists, and drug development professionals.

This technical guide will focus on two illustrative examples of compounds isolated from Argentinian plants: Carnosol , a diterpene with significant antioxidant and antimicrobial properties, and Quercetin , a widely studied flavonoid with a broad range of pharmacological effects.

Carnosol: A Potent Abietane Diterpene from Argentinian Flora

Carnosol is a phenolic diterpene belonging to the abietane class, recognized for its potent antioxidant and antimicrobial activities. It is a significant bioactive constituent of several plant species native to Argentina.

Natural Sources of Carnosol in Argentina

Carnosol is prominently found in species of the Lamiaceae family, particularly within the genus Lepechinia. One notable Argentinian source is Lepechinia meyenii, a medicinal plant traditionally used for its anti-infectious properties.[1][2]

Isolation and Purification of Carnosol

The isolation of Carnosol from Lepechinia meyenii is typically achieved through a bioactivity-guided fractionation process. The following table summarizes the quantitative data associated with a typical extraction and isolation procedure.

| Parameter | Value | Reference |

| Plant Material | Dried aerial parts of Lepechinia meyenii | [1] |

| Initial Extract Yield (Ethanolic) | Not specified | |

| Final Yield of Carnosol | Not specified | |

| Purity | Not specified | |

| Minimum Inhibitory Concentration (MIC) against MRSA | 15.6-31.2 µg/mL | [1] |

Experimental Protocol for the Isolation of Carnosol:

The following protocol outlines the key steps for the isolation and purification of Carnosol from Lepechinia meyenii.[1][2]

-

Extraction:

-

Air-dried and powdered aerial parts of Lepechinia meyenii are subjected to extraction with a suitable organic solvent, typically ethanol or methanol, at room temperature.

-

The extraction is often performed by maceration with periodic agitation or by using techniques like Soxhlet extraction to ensure exhaustive extraction of the plant material.

-

The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

-

Fractionation:

-

The crude extract is subjected to a bioactivity-guided fractionation. This involves partitioning the extract between solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and water.

-

The antimicrobial activity of each fraction is tested against a panel of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA), to identify the most active fraction. The ethyl acetate fraction typically shows significant activity.

-

-

Chromatographic Purification:

-

The active fraction is then subjected to repeated column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

-

Fractions containing the compound of interest are pooled and further purified by preparative TLC or recrystallization to yield pure Carnosol.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Diagram of Carnosol Isolation Workflow:

Caption: Workflow for the bioactivity-guided isolation of Carnosol.

Quercetin: A Ubiquitous Flavonoid from Argentinian Plants

Quercetin is a polyphenolic flavonoid found in a wide variety of plants, including many native to Argentina. It is known for its antioxidant, anti-inflammatory, and other health-promoting properties.

Natural Sources of Quercetin in Argentina

Quercetin and its glycosides are present in numerous Argentinian plant species. For instance, it has been isolated from Sebastiania brasiliensis, a plant used in traditional medicine for treating infectious diseases.[3]

Isolation and Purification of Quercetin

The isolation of Quercetin often involves the extraction of plant material with polar solvents, followed by chromatographic separation. The quantitative data for a representative isolation is presented below.

| Parameter | Value | Reference |

| Plant Material | Dried aerial parts of Sebastiania brasiliensis | [3] |

| Initial Extract Yield (Hydroalcoholic) | Not specified | |

| Final Yield of Quercetin | Not specified | |

| Purity | Not specified | |

| Minimum Inhibitory Concentration (MIC) of other isolated compounds | 128 µg/ml (for methylgallate and protocatechuic acid) | [3] |

Experimental Protocol for the Isolation of Quercetin:

The following protocol details the steps for isolating Quercetin from Sebastiania brasiliensis.[3]

-

Extraction:

-

The dried and powdered plant material is extracted with a 50% hydroalcoholic solution.

-

The mixture is typically macerated for a period of time to ensure efficient extraction of polar and semi-polar compounds.

-

The extract is then filtered and the solvent is removed under reduced pressure to obtain the crude extract.

-

-

Fractionation:

-

The crude extract is subjected to bioguided fractionation. This can involve liquid-liquid partitioning with solvents of varying polarities.

-

Alternatively, the crude extract can be directly applied to a chromatographic column.

-

-

Chromatographic Purification:

-

The crude extract or the active fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.

-

Fractions are collected and analyzed by TLC. Those showing the presence of the target compound are combined.

-

Further purification can be achieved using Sephadex LH-20 column chromatography, eluting with methanol, to remove impurities.

-

Final purification is often achieved by recrystallization from a suitable solvent system.

-

-

Structure Elucidation:

-

The identity of the isolated Quercetin is confirmed by comparing its spectroscopic data (UV, IR, NMR, MS) with those reported in the literature and with an authentic standard.

-

Diagram of Quercetin Isolation Workflow:

Caption: General workflow for the isolation of Quercetin.

Signaling Pathways

While specific signaling pathways for compounds isolated from Argentinian sources are part of broader biochemical knowledge, a general representation of a common pathway affected by many flavonoids like Quercetin is the inhibition of inflammatory pathways.

Diagram of a Simplified Inflammatory Signaling Pathway Potentially Modulated by Quercetin:

Caption: Quercetin's potential inhibition of the NF-κB signaling pathway.

This guide provides a foundational understanding of the processes involved in identifying and isolating bioactive compounds from the rich biodiversity of Argentina. The detailed protocols and workflows serve as a practical resource for researchers aiming to explore the therapeutic potential of these natural products.

References

- 1. Antibacterial effects of extracts obtained from plants of Argentina: Bioguided isolation of compounds from the anti-infectious medicinal plant Lepechinia meyenii - CONICET [bicyt.conicet.gov.ar]

- 2. Antibacterial effects of extracts obtained from plants of Argentina: Bioguided isolation of compounds from the anti-infectious medicinal plant Lepechinia meyenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of this compound plants used in the treatment of infectious diseases. Isolation of active compounds from Sebastiania brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Quinolizidine Alkaloids in Dermatophyllum secundiflorum

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the biosynthesis of quinolizidine alkaloids in Dermatophyllum secundiflorum. It is important to note that a specific alkaloid named "Argentine" is not documented in the scientific literature for this species. Therefore, this guide focuses on the well-characterized quinolizidine alkaloids known to be produced by this plant, which are of significant chemical and pharmacological interest.

Introduction

Dermatophyllum secundiflorum, commonly known as the Texas mountain laurel or mescalbean, is a member of the Fabaceae family.[1] This plant is recognized for its production of a diverse array of quinolizidine alkaloids, which are nitrogen-containing heterocyclic compounds derived from the amino acid L-lysine.[2] These alkaloids are of interest due to their biological activities and their role in the plant's defense mechanisms.[3] The most abundant of these in D. secundiflorum is cytisine, a potent nicotinic acetylcholine receptor agonist.[1] Other notable quinolizidine alkaloids identified in this species include N-methylcytisine, epi-lupinine, Δ⁵-dehydrolupanine, and lupinine.[1][4]

This technical guide delineates the biosynthetic pathway of these alkaloids, presents available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of these metabolic processes.

The Biosynthetic Pathway of Quinolizidine Alkaloids

The biosynthesis of quinolizidine alkaloids in Dermatophyllum secundiflorum follows a pathway common to many species in the Fabaceae family, originating with the amino acid L-lysine.[2][5] The key steps are outlined below.

2.1. Formation of Cadaverine from L-Lysine

The initial and committing step in the biosynthesis of quinolizidine alkaloids is the decarboxylation of L-lysine to form cadaverine.[5][6] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which is dependent on pyridoxal phosphate (PLP).[2]

-

Enzyme: Lysine Decarboxylase (LDC, EC 4.1.1.18)

-

Substrate: L-Lysine

-

Product: Cadaverine

2.2. Conversion of Cadaverine to Δ¹-Piperideine

Cadaverine then undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO).[3][6] This results in the formation of 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[6]

-

Enzyme: Copper Amine Oxidase (CAO, EC 1.4.3.22)

-

Substrate: Cadaverine

-

Intermediate: 5-aminopentanal

-

Product: Δ¹-Piperideine

2.3. Formation of the Quinolizidine Skeleton and Subsequent Alkaloids

The precise enzymatic steps following the formation of Δ¹-piperideine to yield the diverse range of quinolizidine alkaloids are not yet fully elucidated. However, it is understood that molecules of Δ¹-piperideine serve as the building blocks for the quinolizidine ring structure.[3] Through a series of proposed condensation, cyclization, and oxidation/reduction reactions, various tetracyclic and bicyclic alkaloid skeletons are formed. These skeletons are then further modified by enzymes such as hydroxylases, dehydrogenases, and methyltransferases to produce the specific alkaloids found in D. secundiflorum.

-

Cytisine and N-Methylcytisine: These are tricyclic α-pyridone-type alkaloids. The formation of cytisine is a significant branch of the pathway. N-methylcytisine is subsequently formed by the methylation of cytisine, a reaction catalyzed by an S-adenosyl-L-methionine-dependent N-methyltransferase.[7]

-

Lupinine and Epi-lupinine: These are bicyclic quinolizidine alkaloids.

-

Δ⁵-Dehydrolupanine: This is a tetracyclic quinolizidine alkaloid.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from L-lysine to the major quinolizidine alkaloids found in Dermatophyllum secundiflorum.

References

- 1. dermatophyllum_secundiflorum_ortega_gandhi_reveal [Tinkturenpresse] [tinkturenpresse.de]

- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 6. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 7. datapdf.com [datapdf.com]

The "Argentine Compound": Unraveling a Misnomer in Drug Development

A comprehensive review of scientific literature and market data reveals that the term "Argentine compound" does not refer to a specific therapeutic agent or molecule within the fields of pharmacology and drug development. In-depth searches have failed to identify any singular, widely recognized compound by this name. The query appears to be based on a misinterpretation or a non-standardized nomenclature.

Efforts to delineate the mechanism of action, associated signaling pathways, and relevant experimental data for a so-called "this compound compound" have been unsuccessful due to the absence of such a designated substance in published research and commercial databases. Instead, searches for this term yield information related to the chemical industry in Argentina, including market reports on polyolefin compounds and compound feed for livestock.[1][2][3] These documents focus on industrial and agricultural chemicals and do not describe a therapeutic agent.

For researchers, scientists, and drug development professionals, it is crucial to utilize precise and universally accepted nomenclature when referencing chemical entities to ensure accurate and effective scientific communication. The ambiguity of the term "this compound compound" prevents any meaningful scientific discourse or data compilation.

It is possible that the user's query may be referencing a compound that is colloquially or internally referred to by this name within a specific research group or organization, but this designation has not been adopted by the broader scientific community. Alternatively, it could be a misunderstanding of a compound that has geographical ties to Argentina, such as a natural product isolated from an indigenous plant species. However, without a specific chemical name or structure, it is impossible to retrieve the requested technical information.

Therefore, this guide cannot provide the requested in-depth analysis of a specific "this compound compound." We advise the user to verify the correct chemical name, CAS number, or another standard identifier for the compound of interest to enable a productive search for its mechanism of action and other relevant scientific data.

References

Potential Therapeutic Targets of Argentine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argentina's diverse flora presents a rich and largely untapped resource for the discovery of novel therapeutic agents. Among the myriad of secondary metabolites, alkaloids stand out for their significant pharmacological potential. This technical guide provides an in-depth analysis of the therapeutic targets of several alkaloids isolated from Argentine plants, focusing on their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Cholinesterase Inhibition: Targeting Neurodegenerative Diseases

A prominent therapeutic strategy for neurodegenerative diseases like Alzheimer's disease involves the modulation of cholinergic neurotransmission. Alkaloids from the Amaryllidaceae family, found in Argentina, have demonstrated significant inhibitory activity against key enzymes in this pathway: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Galanthamine: A Dual-Action Alkaloid

Galanthamine, an alkaloid isolated from plants of the Amaryllidaceae family, is a well-established therapeutic agent for Alzheimer's disease. Its efficacy stems from a dual mechanism of action.

Mechanism of Action:

-

Acetylcholinesterase (AChE) Inhibition: Galanthamine is a reversible and competitive inhibitor of AChE. By binding to the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic signaling. Some studies also suggest a mixed-inhibitory pattern.

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine binds to an allosteric site on nAChRs, potentiating their response to acetylcholine.[1][2] This sensitization of nAChRs leads to an increased influx of calcium ions (Ca2+) into neurons, which in turn facilitates the release of various neurotransmitters.[3][4] This allosteric modulation is a unique feature that distinguishes galanthamine from other AChE inhibitors.[1] The potentiation of nAChR-mediated responses occurs at concentrations of 0.1-1 µM.[2]

Signaling Pathway of Galanthamine's Dual Action:

7-Hydroxyclivonine: A Butyrylcholinesterase Inhibitor

From the bulbs of Hippeastrum argentinum, the alkaloid 7-hydroxyclivonine has been identified as an inhibitor of butyrylcholinesterase (BuChE), an enzyme that also hydrolyzes acetylcholine and is implicated in the progression of Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition

| Alkaloid | Target Enzyme | IC50 (µM) | Inhibition Type | Source Organism |

| Galanthamine | AChE | 0.3 - 0.5 | Competitive/Mixed | Amaryllidaceae family |

| 7-Hydroxyclivonine | BuChE | 67.3 ± 0.09 | Not specified | Hippeastrum argentinum |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE and BuChE inhibitors.

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound alkaloid)

-

Positive control (e.g., Galanthamine for AChE, Rivastigmine for BuChE)

Procedure:

-

Preparation: Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of the test compound in phosphate buffer.

-

Reaction Mixture: In each well of the 96-well plate, add:

-

Phosphate buffer

-

Test compound solution (or buffer for control)

-

DTNB solution

-

Enzyme solution

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Data Analysis: The rate of reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control. The IC50 value is then determined from a dose-response curve.

Experimental Workflow for Cholinesterase Inhibition Assay:

Anti-parasitic Activity: Targeting Chagas Disease

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue in Latin America. Alkaloids from this compound flora have shown promise in the search for new anti-Chagasic agents.

Ismine: A Trypanocidal Alkaloid

Ismine, an alkaloid isolated from Habranthus brachyandrus, has demonstrated specific activity against Trypanosoma cruzi.

Mechanism of Action:

The precise molecular mechanism of ismine's anti-T. cruzi activity is not yet fully elucidated. However, current research into anti-trypanosomal drugs suggests that potential mechanisms could involve the generation of radical species that damage parasitic DNA or the inhibition of essential parasitic enzymes.[5]

Experimental Protocol: In Vitro Anti-Trypanosoma cruzi Assay (Epimastigote Model)

This assay is used to determine the effect of a compound on the proliferation of the epimastigote stage of T. cruzi.

Materials:

-

Trypanosoma cruzi epimastigotes

-

Liver Infusion Tryptose (LIT) medium

-

96-well microplates

-

Test compound (Ismine)

-

Positive control (e.g., Benznidazole)

-

Resazurin solution (for viability assessment)

-

Microplate reader

Procedure:

-

Parasite Culture: Culture T. cruzi epimastigotes in LIT medium at 28°C.

-

Assay Setup: In a 96-well plate, add a suspension of epimastigotes to each well.

-

Compound Addition: Add serial dilutions of the test compound and the positive control to the wells. Include a solvent control.

-

Incubation: Incubate the plate at 28°C for a specified period (e.g., 72 hours).

-

Viability Assessment: Add resazurin solution to each well and incubate for a further 24 hours. Viable parasites will reduce resazurin to the fluorescent resorufin.

-

Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxic Activity: Targeting Cancer

Several alkaloids from this compound plants have exhibited cytotoxic effects against various cancer cell lines, with microtubules emerging as a key therapeutic target.

Alkaloids from Solanum Species and Other this compound Plants

Methanol extracts from several this compound plants, including various Solanum species, have been shown to be highly cytotoxic to a range of tumor cell lines.

Mechanism of Action:

These extracts induce destabilization, condensation, and aggregation of microtubules in cancer cells. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Notably, the observed effect is different from the microtubule depolymerization caused by Vinca alkaloids, suggesting a distinct interaction with the tubulin-microtubule system.

Quantitative Data: Cytotoxicity of Plant Extracts

| Plant Extract | Cancer Cell Line | IC50 (µg/mL) |

| Collaea argentina leaf | LM2 (mammary adenocarcinoma) | 10 - 150 |

| Iochroma australe leaf | LM2 (mammary adenocarcinoma) | 10 - 150 |

| Ipomoea bonariensis flower | LM2 (mammary adenocarcinoma) | 10 - 150 |

| Jacaranda mimosifolia flower | LM2 (mammary adenocarcinoma) | 10 - 150 |

| Solanum amygdalifolium flower | LM2 (mammary adenocarcinoma) | 10 - 150 |

| Solanum chacoense leaf | LM2 (mammary adenocarcinoma) | 10 - 150 |

| Solanum sisymbriifolium flower | LM2 (mammary adenocarcinoma) | 10 - 150 |

| Solanum verbascifolium flower | LM2 (mammary adenocarcinoma) | 10 - 150 |

| Solasonine (S. lycocarpum) | HepG2 (hepatocellular carcinoma) | 6.01 |

| Solasonine (S. nigrum) | SGC-7901 (gastric cancer) | 18 µM |

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This turbidimetric assay is used to assess the effect of compounds on the in vitro assembly of tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP)

-

Glycerol (to promote polymerization)

-

Test compound (this compound alkaloid)

-

Positive control (e.g., Nocodazole - inhibitor; Paclitaxel - stabilizer)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of tubulin, polymerization buffer, and test compounds. Keep all reagents on ice to prevent premature tubulin polymerization.

-

Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, glycerol, and the test compound at various concentrations.

-

Initiation of Polymerization: Add the cold tubulin solution to each well.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the test compound is determined by comparing the rate and extent of polymerization in its presence to the control. The IC50 for polymerization inhibition can be calculated.

Logical Relationship in Microtubule-Targeting Cytotoxicity:

Conclusion

The alkaloids present in the flora of Argentina represent a promising frontier for drug discovery. The identified therapeutic targets, including cholinesterases, parasitic pathways, and the microtubule cytoskeleton, are central to the pathology of major diseases. The data and protocols presented in this guide offer a solid foundation for further research into these and other this compound alkaloids. A deeper investigation into the specific molecular interactions and the isolation and characterization of individual active compounds from cytotoxic extracts will be crucial next steps in translating this natural potential into tangible therapeutic innovations.

References

- 1. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chagas Disease (American Trypanosomiasis) Medication: Antiprotozoal agents [emedicine.medscape.com]

A Technical Guide to the Structural Elucidation of Key Argentine Ant Trail Pheromones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of the primary molecules identified as trail pheromones in the Argentine ant, Linepithema humile. The invasive success of this species is largely attributed to its highly organized social structure, which relies on a sophisticated chemical communication system.[1] Understanding the structure and function of these pheromones is crucial for developing targeted and effective pest control strategies.[2][3]

Initially, the compound (Z)-9-hexadecenal was considered the principal trail pheromone of the this compound ant.[2][3] However, subsequent and more detailed chemical analyses of trails from living ants revealed that (Z)-9-hexadecenal was not present in detectable quantities.[4][5] Instead, two iridoids, dolichodial and iridomyrmecin , were identified as the primary chemical constituents of the trails.[4][5][6] While (Z)-9-hexadecenal may not be a primary component, it appears to act in an additive manner, enhancing the trail-following response when combined with the two iridoids.[4][6]

This guide will focus on the structural elucidation and associated experimental protocols for iridomyrmecin and dolichodial, the core components of the this compound ant's trail pheromone.

Core Molecules: Iridomyrmecin and Dolichodial

Iridomyrmecin and dolichodial are both iridoids, a class of monoterpenes characterized by a cyclopentane ring fused to a six-membered heterocycle. Iridomyrmecin was first isolated from ants of the genus Iridomyrmex.[7] These compounds are challenging to synthesize due to their multiple contiguous stereogenic centers.[8]

Table 1: Physicochemical Properties of Core Pheromone Components

| Property | Iridomyrmecin |

| Molecular Formula | C₁₀H₁₆O₂[9][10] |

| Molecular Weight | 168.23 g/mol [9][10] |

| IUPAC Name | (4S,4aS,7S,7aR)-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one[9] |

| CAS Registry Number | 485-43-8[9][10] |

| Class | Terpene Lactone[9] |

Note: Data for Dolichodial is less readily available in aggregated public databases, but its structure is well-established in the referenced literature.

Structural Elucidation Methodologies

The identification and structural confirmation of iridomyrmecin and dolichodial from this compound ant trails involved a combination of sample collection, chemical separation, and spectroscopic analysis.

This protocol is a synthesized representation of the methods described by Choe et al. (2012).[4][5][11]

-

Pheromone Collection :

-

Foraging Trails : A starved colony of Linepithema humile is connected to a foraging platform with a sucrose feeder via a Teflon-coated wire bridge. As ants establish a foraging trail, they deposit pheromones onto the wire.[11]

-

Solid-Phase Microextraction (SPME) : A SPME fiber is used as a short bridge to the food source to adsorb the volatile chemicals laid by the ants.[11]

-

Solvent Extraction : The Teflon-coated wire is washed with a solvent (e.g., methylene chloride) to extract the deposited pheromones.[11]

-

-

Chemical Separation and Identification :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : The solvent extract is injected into a GC-MS system. The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the molecules and measures the mass-to-charge ratio of the fragments, providing a unique "fingerprint" for identification.

-

Analysis : The retention times and mass spectra of the components from the ant trail extract are compared to those of known synthetic standards of dolichodial and iridomyrmecin to confirm their identity.[4][5]

-

Table 2: Quantitative Analysis of Pheromone Trails

| Collection Method | Dolichodial Concentration | Iridomyrmecin Concentration |

| Teflon Wire Bridge (ng/cm) | 0.1 (avg.) | 0.3 (avg.) |

| SPME Fiber (ng/1-cm fiber) | 0.4 (avg.) | 3.9 (avg.) |

Data sourced from Choe et al. (2012) for colonies from Berkeley, CA.[5]

For novel iridoids or confirmation of synthetic products, a suite of spectroscopic techniques is employed.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR : Provides information about the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HSQC, HMBC, ROESY) : These techniques are used to establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is critical for piecing together the carbon skeleton and the placement of functional groups.[8]

-

-

High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Used to identify the presence of specific functional groups (e.g., C=O stretch for the lactone in iridomyrmecin).

Pheromone Signaling and Behavioral Response

The trail pheromone guides worker ants to food sources through a chemical gradient. The blend of dolichodial and iridomyrmecin is the primary signal, with (Z)-9-hexadecenal potentially acting as an enhancer.[4][6] This leads to the rapid recruitment of thousands of workers, a key factor in the this compound ant's ecological dominance.[4]

This workflow illustrates how the behavioral activity of the identified compounds is confirmed.

Caption: Workflow for a Y-maze behavioral choice test.

This bioassay confirms that ants are significantly more attracted to the arm of the maze treated with the identified pheromone components compared to the solvent control, thereby linking the chemical structure to its biological function.[4][5]

Logical Relationship in Pheromone Identification

The process of identifying a pheromone follows a clear logical progression, from observation to chemical identification and behavioral validation.

Caption: Logical workflow for pheromone identification and validation.

Disclaimer: The term "this compound molecule" is not a standard scientific designation. This guide focuses on the well-documented trail pheromones of the this compound ant, which is the most relevant interpretation of the query. Other contexts could include "Argentinian Asphaltenes," which are complex hydrocarbon mixtures from crude oil,[12][13][14] or a specific alkaloid named "this compound" found in certain plants.[15]

References

- 1. How this compound Ants Communicate to Form Supercolonies – Aptive Pest Control [aptivepestcontrol.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Trail Pheromone of the this compound Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ants | Applied Biological Control Research [biocontrol.ucr.edu]

- 7. Iridomyrmecin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Iridomyrmecin | C10H16O2 | CID 442427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Iridomyrmecin [webbook.nist.gov]

- 11. Trail Pheromone of the this compound Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) | PLOS One [journals.plos.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C23H26N4O3 | CID 442941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Argentine Compound Discovery: A Technical Chronicle of Scientific Innovation

For Immediate Release

This whitepaper provides an in-depth technical guide to seminal discoveries in Argentine compound research, tailored for researchers, scientists, and drug development professionals. It delves into the historical context, experimental methodologies, and quantitative data behind key findings that have had a lasting impact on global science. The discoveries featured herein highlight Argentina's significant contributions to biochemistry and pharmacology, from Nobel Prize-winning research on carbohydrate metabolism to the exploration of the nation's rich biodiversity for novel therapeutic agents.

The Leloir Pathway and the Dawn of Sugar Nucleotides

Luis Federico Leloir, a name synonymous with this compound scientific excellence, was awarded the Nobel Prize in Chemistry in 1970 for his discovery of sugar nucleotides and their fundamental role in the biosynthesis of carbohydrates. His work laid the groundwork for understanding how sugars are synthesized and utilized in living organisms.

Discovery of UDP-Glucose and ADP-Glucose

A pivotal moment in Leloir's research was the identification of Uridine Diphosphate Glucose (UDP-glucose) as a key intermediate in the conversion of galactose to glucose, a process now known as the Leloir pathway. This discovery was crucial for understanding the metabolic basis of galactosemia, a congenital disease characterized by the inability to properly metabolize galactose.

Further investigations into carbohydrate metabolism in plants led Leloir's team to another critical discovery. While studying starch synthesis, they found that Adenosine Diphosphate Glucose (ADP-glucose) is a significantly more efficient glucose donor for the enzyme starch synthase than UDP-glucose. This finding established ADP-glucose as the primary precursor in starch biosynthesis in plants.

Quantitative Data: Enzyme Kinetics

The superior efficiency of ADP-glucose in starch synthesis was demonstrated through comparative enzymatic assays. The following table summarizes the relative reaction rates of starch synthase with UDP-glucose and ADP-glucose as substrates.

| Substrate | Relative Reaction Rate (%) |

| UDP-Glucose | 10 |

| ADP-Glucose | 100 |

Experimental Protocols

Starch Synthase Activity Assay (Adapted from Leloir's methodologies)

This spectrophotometric assay measures the activity of starch synthase by coupling the production of ADP or UDP to the oxidation of NADH, which can be monitored by the change in absorbance at 340 nm.

-

Enzyme Preparation: A crude enzyme extract is prepared from sources such as young potatoes, sweet corn, or beans by homogenization in a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.5) followed by centrifugation to remove cellular debris.

-

Reaction Mixture: The reaction is carried out in a total volume of 1 mL containing:

-

50 mM HEPES-NaOH buffer, pH 7.5

-

5 mM MgCl₂

-

10 mM Dithiothreitol (DTT)

-

1 mg/mL Glycogen (as a primer)

-

0.5 mM ATP

-

0.2 mM NADH

-

1 unit of Pyruvate Kinase

-

1 unit of Lactate Dehydrogenase

-

Starch synthase extract

-

-

Initiation and Measurement: The reaction is initiated by the addition of the nucleotide sugar substrate (UDP-glucose or ADP-glucose) to a final concentration of 1 mM. The decrease in absorbance at 340 nm is monitored over time at 37°C. The rate of NADH oxidation is proportional to the rate of ADP/UDP production and thus to the starch synthase activity.

Signaling Pathway and Workflow Diagrams

Houssay's Nobel-Winning Work on Pituitary Hormones and Glucose Metabolism

Bernardo Houssay was the first Latin American to receive a Nobel Prize in Physiology or Medicine in 1947 for his groundbreaking research on the role of the anterior pituitary gland in regulating carbohydrate metabolism.[1] His experiments demonstrated the diabetogenic effect of pituitary extracts and laid the foundation for our understanding of hormonal control of blood sugar.

The Diabetogenic Effect of Pituitary Extracts

Houssay's experiments primarily involved the use of dogs as an animal model. He demonstrated that the removal of the pituitary gland (hypophysectomy) in a diabetic animal (previously made so by the removal of the pancreas, i.e., pancreatectomy) would ameliorate the diabetic symptoms. Conversely, the administration of extracts from the anterior lobe of the pituitary gland to normal or partially pancreatectomized animals could induce a diabetic state, characterized by hyperglycemia.[2][3]

Quantitative Data: Blood Glucose Levels

The following table presents representative data from Houssay's experiments, showing the effect of anterior pituitary extract on the fasting blood glucose levels of dogs.

| Experimental Condition | Fasting Blood Glucose (mg/dL) |

| Normal Dog | 80 - 120 |

| Pancreatectomized Dog | > 200 |

| Hypophysectomized-Pancreatectomized Dog | ~ 120 |

| Normal Dog + Anterior Pituitary Extract (3-5 days) | > 150 |

| Adrenalectomized-Hypophysectomized-Pancreatectomized Dog + Somatotrophin | 170 - 190 |

Experimental Protocols

Induction of Experimental Diabetes in Dogs (Adapted from Houssay's methodologies)

-

Animal Model: Adult male dogs were used as the experimental subjects.

-

Surgical Procedures:

-

Pancreatectomy: To induce diabetes, the pancreas was surgically removed under anesthesia.

-

Hypophysectomy: In some experiments, the pituitary gland was removed to study its effect on diabetes.

-

Adrenalectomy: In some experiments, the adrenal glands were removed.

-

-

Preparation of Anterior Pituitary Extract:

-

The anterior lobes of bovine pituitary glands were collected and minced.

-

The minced tissue was extracted with an alkaline solution (e.g., 0.2 N NaOH) at a low temperature.

-

The extract was then neutralized and centrifuged to remove solid debris. The supernatant constituted the anterior pituitary extract.

-

-

Administration of Extract: The prepared extract was administered to the dogs via subcutaneous or intraperitoneal injections daily for several days.

-

Blood Glucose Measurement (Hagedorn-Jensen Method):

-

Principle: This method is based on the reduction of potassium ferricyanide by glucose in a protein-free blood filtrate. The remaining ferricyanide is then quantified by iodometric titration.

-

Procedure:

-

A blood sample (0.1 mL) is deproteinized by adding it to a solution of zinc hydroxide.

-

The mixture is heated to precipitate the proteins and then filtered.

-

The protein-free filtrate is heated with an alkaline potassium ferricyanide solution.

-

After cooling, an iodide-sulfate-chloride solution and acetic acid are added, liberating iodine in proportion to the unreduced ferricyanide.

-

The liberated iodine is titrated with a standardized sodium thiosulfate solution using starch as an indicator.

-

The amount of glucose in the original blood sample is calculated from the difference between a blank titration and the sample titration.

-

-

Experimental Workflow Diagram

Contemporary Compound Discovery: Exploring Argentina's Biodiversity

Argentina's rich biodiversity presents a vast reservoir for the discovery of novel bioactive compounds. Modern research efforts are focused on systematically exploring this natural heritage for potential therapeutic agents. A key initiative in this area is the development of the NaturAr database, a repository of natural products from Argentinian flora and fauna.

Longispinogenin: A Promising Anticancer Candidate from Nardophyllum bryoides

An example of a compound of interest from Argentina's natural resources is Longispinogenin , a triterpenoid isolated from the plant Nardophyllum bryoides. Recent in silico studies have highlighted its potential as a cytotoxic agent against breast cancer.

Quantitative Data: In Silico Analysis

Molecular docking studies have been employed to predict the binding affinity of Longispinogenin to specific protein targets implicated in breast cancer.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Longispinogenin | PDB: 5IH8 | -9.29 |

Experimental Protocols

In Silico Screening and Molecular Docking

-

Compound Library Preparation: A virtual library of natural products from the NaturAr database is compiled. The 3D structures of the compounds are generated and optimized using computational chemistry software.

-

Target Protein Preparation: The 3D structure of the target protein (e.g., from the Protein Data Bank, PDB) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Molecular Docking: A molecular docking program is used to predict the binding mode and affinity of each compound in the library to the active site of the target protein. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The compounds are ranked based on their predicted binding affinities. The binding poses of the top-ranked compounds are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.

Logical Relationship Diagram

References

- 1. Determination of Blood Glucose by Hagedorn-Jenson Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]

- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 3. Diabetogenic action of pituitary hormones on adrenalectomized hypophysectomized dogs [ri.conicet.gov.ar]

Toxicological Profile of Cepharanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanthine, a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Used for decades in Japan for various therapeutic purposes, its toxicological profile is of critical importance for its potential broader application in drug development.[1][2] This technical guide provides an in-depth overview of the toxicological properties of Cepharanthine, with a focus on quantitative data, detailed experimental methodologies, and the molecular signaling pathways it modulates. The information is presented to be a valuable resource for researchers and professionals in the fields of toxicology and pharmacology.

Quantitative Toxicological Data

The toxicity of Cepharanthine has been evaluated through both in vivo and in vitro studies. The following tables summarize the key quantitative data available.

Table 1: Acute Toxicity of Cepharanthine

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 2000 mg/kg | [3] |

| LD50 | Rat | Oral | 2.554 (units not specified) | [4] |

| LOAEL | Rat | Not specified | 0.711 (units not specified) | [4] |

LD50: Lethal Dose, 50%; LOAEL: Lowest Observed Adverse Effect Level.

Table 2: In Vitro Cytotoxicity of Cepharanthine

| Cell Line | Assay | Endpoint | Value (µM) | Reference |

| MRC-5 | Not specified | CC50 | 10.54 | [5] |

| Huh7 | Not specified | CC50 | 24 | [5] |

| A549-ACE2 | Not specified | CC50 | 30.92 | [5] |

| Plasmodium falciparum W2 | Antimalarial Activity | IC50 | 0.2 | [5] |

| Plasmodium falciparum W2 | Antimalarial Activity | IC50 | 0.61 | [5] |

| Plasmodium falciparum FCM29 | Antimalarial Activity | IC50 | 3.059 | [5] |

| Plasmodium falciparum 3D7 | Antimalarial Activity | IC50 | 2.276 | [5] |

| Plasmodium falciparum K1 | Antimalarial Activity | IC50 | 1.803 | [5] |

| WPMY-1 | Proliferation | IC50 | 6.396 | [6] |

| BPH-1 | Proliferation | IC50 | 2.355 | [6] |

CC50: 50% Cytotoxic Concentration; IC50: 50% Inhibitory Concentration.

Experimental Protocols

Acute Oral Toxicity (LD50) in Rats

This protocol is a general guideline for determining the acute oral toxicity (LD50) of a substance like Cepharanthine.

Objective: To determine the median lethal dose (LD50) of Cepharanthine following a single oral administration in rats.

Materials:

-

Wistar rats (specific pathogen-free)

-

Cepharanthine

-

Vehicle for administration (e.g., saline, corn oil)

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the experiment.

-

Dose Preparation: Prepare a series of graded doses of Cepharanthine in the chosen vehicle.

-

Animal Grouping: Randomly assign animals to different dose groups, including a control group receiving only the vehicle. Each group should consist of an equal number of male and female animals.

-

Administration: Administer a single dose of Cepharanthine or vehicle to each animal via oral gavage.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

-

Data Analysis: Record the number of mortalities in each group and calculate the LD50 using a validated statistical method (e.g., Probit analysis).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Cepharanthine on a specific cell line.

Materials:

-

96-well cell culture plates

-

Target cell line

-

Complete cell culture medium

-

Cepharanthine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Cepharanthine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 or IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of Cepharanthine on the expression and phosphorylation of key proteins in a specific signaling pathway.

Materials:

-

Cell culture dishes

-

Target cell line

-

Cepharanthine

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-AMPK, AMPK, p-Akt, Akt, p-mTOR, mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Cepharanthine at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins.

Molecular Signaling Pathways

Cepharanthine exerts its biological and toxicological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

Cepharanthine has been shown to inhibit the NF-κB signaling pathway.[1][5] This inhibition is a key mechanism behind its anti-inflammatory properties.[1] It can suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cepharanthine may inhibit the proliferation of prostate cells by blocking the EGFR/PI3K/AKT signaling pathway: comprehensive network analysis, molecular docking, and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the extraction of Argentine from plant material.

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, purification, and analysis of the quinolizidine alkaloid, argentine, from its primary plant source, Dermatophyllum secundiflorum (also known as Sophora secundiflora or Mescal Bean). The seeds of this plant are known to contain a variety of toxic alkaloids, with cytisine being the most abundant.[1][2] this compound is a less abundant, yet structurally significant, member of this alkaloid family. The methodologies outlined below are based on established principles of alkaloid extraction and can be adapted for the isolation of related compounds.[3][4]

The primary approach for alkaloid extraction is acid-base extraction, which leverages the basic nature of the nitrogen-containing alkaloids to separate them from other neutral or acidic plant metabolites.[4] This protocol details a standard laboratory-scale acid-base extraction procedure, followed by purification using column chromatography and quantitative analysis by High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Analysis of Alkaloids in Dermatophyllum secundiflorum

The following table summarizes representative quantitative data for the alkaloid content in the seeds of Dermatophyllum secundiflorum. While specific yield data for this compound is not widely reported, the data for the major alkaloid, cytisine, and total alkaloid content provide a benchmark for extraction efficiency.

| Parameter | Value | Reference Plant Part | Extraction Method | Analytical Method | Reference |

| Major Alkaloid Content (Cytisine) | ~ 0.25% (of dry seed weight) | Seeds | Not specified | Not specified | [1] |

| Total Alkaloid Yield (General) | 1.0 - 3.0% (of dry plant material) | Various | Acid-Base Extraction | Gravimetric | General Estimate |

| Extraction Efficiency (Ultrasound-Assisted) | Up to 32% increase over conventional methods | Sophora alopecuroides seeds | Ultrasound-Assisted Extraction | Not specified | [5] |

| HPLC Limit of Detection (LOD) - Cytisine | 0.1 µg/mL | Not applicable | Not applicable | HPLC-DAD | [3] |

| HPLC Limit of Quantification (LOQ) - Cytisine | 0.5 µg/mL | Not applicable | Not applicable | HPLC-DAD | [3] |

Experimental Protocols

Plant Material Preparation

-

Source: Obtain seeds of Dermatophyllum secundiflorum.

-

Drying: Dry the seeds at 40-50°C in a ventilated oven until a constant weight is achieved to remove moisture.

-

Grinding: Grind the dried seeds into a fine powder using a laboratory mill. A finer powder increases the surface area for efficient extraction.

Extraction of Crude Alkaloids (Acid-Base Extraction)

This protocol is a standard method for the selective extraction of alkaloids.

-

Defatting:

-

Macerate 100 g of the powdered plant material in 500 mL of n-hexane or petroleum ether for 24 hours with occasional stirring.

-

Filter the mixture and discard the solvent. This step removes lipids and other non-polar compounds that can interfere with the extraction.

-

Air-dry the defatted plant material.

-

-

Acidic Extraction:

-

Moisten the defatted powder with a small amount of 10% ammonium hydroxide solution and allow it to stand for 30 minutes. This liberates the free alkaloid bases from their salt forms within the plant tissue.

-

Pack the material into a percolator or a large beaker.

-

Add 500 mL of methanol or ethanol and allow the mixture to macerate for 24 hours.

-

Alternatively, for a more exhaustive extraction, perform Soxhlet extraction for 6-8 hours using methanol.

-

Filter the alcoholic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

-

Acid-Base Partitioning:

-

Dissolve the residue in 200 mL of 5% hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Filter the acidic solution to remove any insoluble material.

-

Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of dichloromethane or chloroform to remove neutral and weakly acidic impurities. Discard the organic layers.

-

Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. This will precipitate the free alkaloid bases.

-

Extract the alkaline aqueous solution four times with 100 mL of dichloromethane or a chloroform-methanol mixture (3:1 v/v).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

Purification of this compound by Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase.

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform to methanol. For example:

-

100% Chloroform

-

Chloroform:Methanol (99:1)

-

Chloroform:Methanol (98:2)

-

...and so on, up to 100% Methanol.

-

-

Fraction Collection: Collect the eluate in small fractions.

-

Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent such as Dragendorff's reagent, which is specific for alkaloids. Combine the fractions containing the purified this compound.

-

Final Purification: Evaporate the solvent from the combined fractions to obtain the purified this compound. Further purification can be achieved by recrystallization or by using preparative HPLC.

Quantitative Analysis by HPLC

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.

-

Mobile Phase: A common mobile phase for alkaloid analysis is a mixture of acetonitrile and a buffer solution (e.g., ammonium acetate or phosphate buffer) in a gradient or isocratic elution.

-

Standard Preparation: Prepare standard solutions of known concentrations of purified this compound (if available) or a related standard like cytisine.

-

Sample Preparation: Dissolve a known weight of the crude or purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound by comparing its retention time with the standard. The concentration can be determined by creating a calibration curve from the standard solutions.

Mandatory Visualization

Diagram 1: General Classification of Alkaloids

Caption: A simplified classification of alkaloids based on their biosynthetic origin.

Diagram 2: Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound from plant material.

References

- 1. dermatophyllum_secundiflorum_ortega_gandhi_reveal [Tinkturenpresse] [tinkturenpresse.de]

- 2. Structure and toxicity of alkaloids and amino acids of Sophora secundiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantitative Analysis of L-Arginine in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Arginine is a semi-essential amino acid that plays a pivotal role in numerous physiological and pathophysiological processes. It is the primary substrate for nitric oxide synthases (NOS), making it a key regulator of vascular function, immune response, and neurotransmission.[1][2] Furthermore, L-arginine is a central intermediate in the urea cycle and a precursor for the synthesis of other important molecules like creatine, proline, and polyamines.[3][4] Accurate quantification of L-arginine in biological samples such as plasma, serum, urine, and cell culture supernatants is crucial for research in cardiovascular disease, metabolic disorders, oncology, and immunology.

This document provides detailed application notes and protocols for the most common and robust analytical methods for L-arginine quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA)/Enzymatic Assays.

Overview of Analytical Methods

The choice of analytical method for L-arginine quantification depends on several factors, including the required sensitivity, specificity, sample matrix complexity, sample throughput, and available instrumentation.[5]

-

High-Performance Liquid Chromatography (HPLC): A widely used technique that offers good sensitivity and specificity, typically requiring pre- or post-column derivatization for detection (e.g., UV or fluorescence).[5][6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, specificity, and ability to simultaneously measure L-arginine and its metabolites (e.g., symmetric and asymmetric dimethylarginine - SDMA and ADMA).[5][7][8]

-

Enzymatic Assays and ELISA: These methods offer a simpler, high-throughput, and often more cost-effective approach, suitable for rapid screening of a large number of samples. They are based on the specific enzymatic conversion of L-arginine or antibody-based recognition.[9][10][11][12]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the different analytical methods used for L-arginine quantification.

| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Enzymatic/ELISA Kits |

| Typical Sample Type | Plasma, Serum, Urine, Cell Culture Media | Plasma, Serum, Tissue Homogenates | Plasma, Serum, Urine, Cell Culture Supernatants |

| Sample Preparation | Protein Precipitation, Solid-Phase Extraction (SPE), Derivatization | Protein Precipitation | Minimal, often direct assay or simple deproteinization |

| Linear Range | Micromolar (µM) to Millimolar (mM) | Nanomolar (nM) to Micromolar (µM) | Micromolar (µM) to Millimolar (mM)[13] |

| Limit of Quantification (LOQ) | ~0.5 - 1 µM | ~0.05 - 0.5 µM | ~1 - 10 µM[14] |

| Precision (%RSD) | < 10% | < 5-10% | < 10-15% |

| Accuracy/Recovery | 90-110% | 95-105% | 85-115% |

| Throughput | Moderate | High (with automation) | High |

| Specificity | Good (dependent on chromatography) | Excellent (based on mass-to-charge ratio) | Good (dependent on enzyme/antibody specificity) |

Experimental Protocols

Method 1: Quantification of L-Arginine by LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of L-arginine, ADMA, and SDMA in human plasma.[7][8]

a. Materials and Reagents:

-

L-Arginine, ADMA, SDMA analytical standards

-

Stable isotope-labeled internal standards (e.g., ¹³C₆-L-Arginine, d₇-ADMA)[7]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes, pipettes, and vials

b. Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard mixture (containing ¹³C₆-L-Arginine and d₇-ADMA at a known concentration).

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[7]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C.[7][8]

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Isocratic or a shallow gradient depending on the specific column and analytes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

d. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of L-arginine in the samples by interpolating their peak area ratios from the calibration curve.

Method 2: Quantification of L-Arginine by HPLC with Pre-column Derivatization

This protocol details a common HPLC method using o-phthalaldehyde (OPA) for pre-column derivatization and fluorescence detection.[5][15]

a. Materials and Reagents:

-

L-Arginine analytical standard

-

o-phthalaldehyde (OPA)

-

3-mercaptopropionic acid (3-MPA)

-

Borate buffer (pH 10.4)

-

HPLC grade acetonitrile and methanol

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation[15]

b. Sample Preparation:

-

To 100 µL of plasma, add 100 µL of 10% TCA to precipitate proteins.

-

Vortex and let stand on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

c. Derivatization Procedure:

-

Prepare the OPA/3-MPA derivatizing reagent by dissolving OPA and 3-MPA in borate buffer.

-

In a vial, mix 50 µL of the deproteinized sample supernatant with 50 µL of the OPA/3-MPA reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature.

-

Inject a portion of the mixture onto the HPLC system.

d. HPLC Conditions:

-

LC System: HPLC with a fluorescence detector

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)